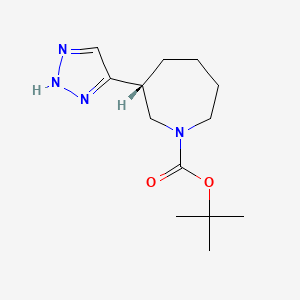
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
tert-Butyl Protection: The carboxylate group is often protected with a tert-butyl group to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions could target the azepane ring or the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced azepane derivatives.
Scientific Research Applications
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible applications in drug design and development due to the bioactive nature of triazoles.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring could play a crucial role in binding to these targets, while the azepane ring might influence the compound’s overall conformation and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R)-3-(1H-triazol-5-yl)piperidine-1-carboxylate
- tert-butyl (3R)-3-(1H-triazol-5-yl)morpholine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate lies in its seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered piperidine or morpholine rings. This can result in distinct biological activities and chemical reactivity.
Biological Activity
tert-butyl (3R)-3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound characterized by its unique triazole and azepane structures. This compound has garnered attention for its potential biological activities, which are critical in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can lead to the development of novel therapeutic agents.
- Molecular Formula : C13H22N4O2
- Molar Mass : 266.35 g/mol
- CAS Number : 2380371-92-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the triazole ring enhances the compound's ability to form hydrogen bonds, which can facilitate binding to target proteins.
Biological Activity Overview
Research studies have explored the biological activities of this compound, revealing its potential as an enzyme inhibitor and modulator of various biological pathways.
Enzyme Inhibition
A study focusing on enzyme kinetics demonstrated that compounds containing triazole moieties can act as selective inhibitors of carboxylesterase (CaE). The results indicated that this compound may exhibit similar inhibitory properties, enhancing the understanding of its role in enzymatic reactions .
Case Studies
- Inhibition of Carboxylesterase
- Antioxidant Activity
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2H-triazol-4-yl)azepane-1-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m1/s1 |
InChI Key |
PGBAVLKWFQUTLC-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)C2=NNN=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















